

Purity Assessment of Commercially Available 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Cat. No.: B1329251

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to achieving reliable and reproducible results. This guide provides a comparative assessment of commercially available **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the stated purity from various suppliers, detail the analytical methods for verification, and provide standardized experimental protocols.

Commercial Supplier Purity Comparison

The purity of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** can vary between suppliers. The following table summarizes the advertised purity levels from several commercial vendors. It is crucial to note that these values are as stated by the suppliers and independent verification is always recommended.

Supplier	Stated Purity (%)	CAS Number	Additional Information
Sigma-Aldrich	95% [1]	74901-08-9	Available as a solid.
Apollo Scientific	98% [2]	74901-08-9 [2]	Off-white to light yellow solid. [2]
AK Scientific	98% (by GC) [3]	74901-08-9 [3]	Melting point: 100-105°C. [3]
Fisher Scientific	98%	74901-08-9 [4]	Sourced from ChemScene. [4]
Unnamed Supplier	min 97% [5]	74901-08-9 [5]	Marketed for research and manufacturing. [5]

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[\[6\]](#) These methods are adept at separating the main compound from any impurities.[\[6\]](#)

High-Performance Liquid Chromatography (HPLC): This is a preferred method for non-volatile and thermally labile compounds.[\[6\]](#) It offers high resolution and sensitivity for quantitative analysis. A reverse-phase HPLC method is often suitable for benzaldehyde derivatives.[\[7\]](#)

Gas Chromatography (GC): GC is an excellent technique for volatile compounds. While **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** is a solid, it can be analyzed by GC, potentially with derivatization to increase volatility and thermal stability.[\[6\]](#) GC provides excellent resolution, especially with capillary columns.[\[6\]](#)

Other methods for assessing chemical purity include titration, infrared spectroscopy, and determination of physical constants like melting and boiling points.[\[8\]](#)

Experimental Protocols

Below are detailed, standardized protocols for the purity assessment of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

- Accurately weigh and dissolve approximately 10 mg of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.
- Injection Volume: 10 µL.

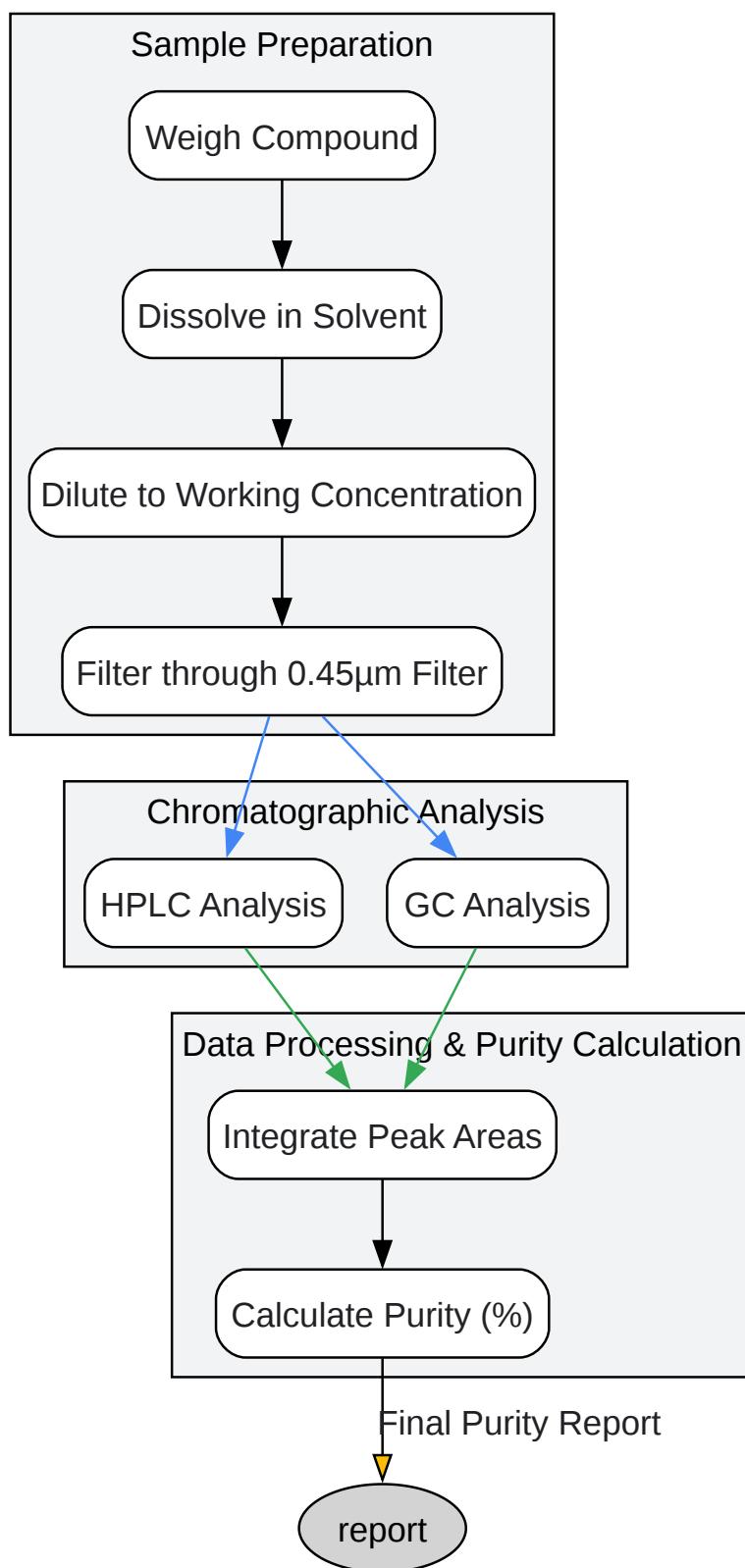
3. Purity Calculation: The purity is determined by the area normalization method. The peak area of the main compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC) Protocol

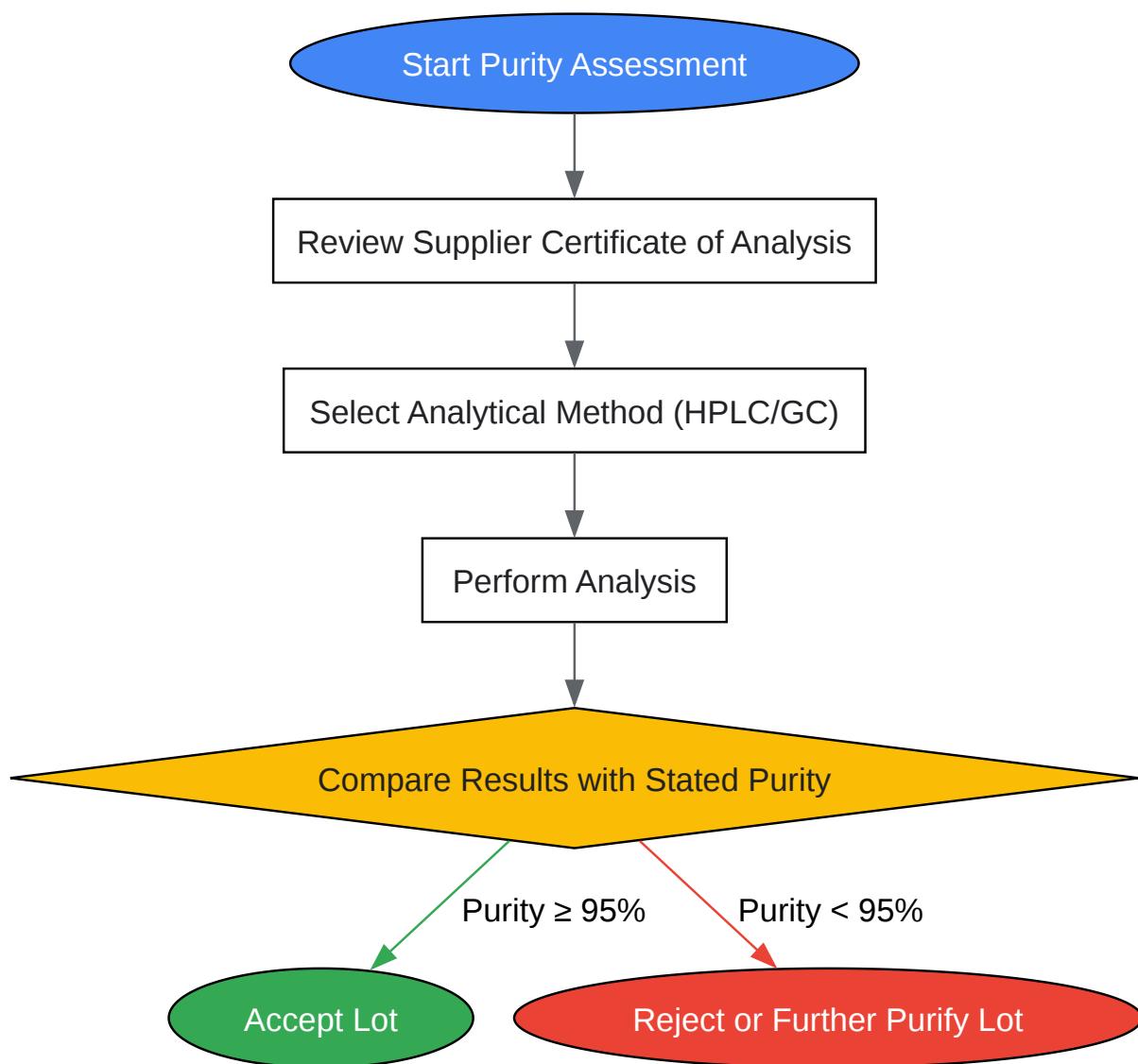
1. Sample Preparation:

- Prepare a 1 mg/mL solution of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** in a volatile solvent like acetone or dichloromethane.
- For improved peak shape and thermal stability, derivatization with a silylating agent (e.g., BSTFA) can be performed.

2. Chromatographic Conditions:


- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C, hold for 10 minutes.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Detector Temperature (FID): 300°C.
- Injection Mode: Split (e.g., 50:1).

Potential Impurities


Impurities in commercially available **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** can originate from the synthetic route or degradation. Common impurities might include starting materials, byproducts of side reactions, or related benzaldehyde derivatives. For instance, oxidation of the aldehyde or hydroxymethyl group could lead to the corresponding carboxylic acid or dialdehyde. Incomplete reactions during synthesis could also result in residual starting materials.

Visualizing the Workflow

To better illustrate the process of purity assessment, the following diagrams outline the experimental workflow and the logical steps involved.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for purity assessment.

[Click to download full resolution via product page](#)

Caption: Logical flow for purity verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 74901-08-9 2-Hydroxy-5-(hydroxymethyl)benzaldehyde AKSci 9159AE [aksci.com]
- 4. Chemscene ChemScene | 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | 250MG || Fisher Scientific [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzaldehyde, 2-hydroxy-5-methyl- | SIELC Technologies [sielc.com]
- 8. moravek.com [moravek.com]
- To cite this document: BenchChem. [Purity Assessment of Commercially Available 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329251#purity-assessment-of-commercially-available-2-hydroxy-5-hydroxymethyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com